S32826 disodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

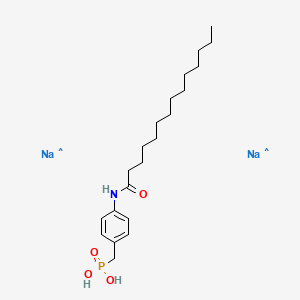

2D Structure

Properties

Molecular Formula |

C21H36NNa2O4P |

|---|---|

Molecular Weight |

443.5 g/mol |

InChI |

InChI=1S/C21H36NO4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26;;/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26);; |

InChI Key |

LPESGHKFBOKCSG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)(O)O.[Na].[Na] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Istaroxime (S32826 Disodium)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime, also known as S32826 disodium, is a novel, first-in-class intravenous agent under investigation for the treatment of acute heart failure (AHF) and cardiogenic shock.[1][2] Chemically derived from androstenedione, it is not related to cardiac glycosides.[2][3] Istaroxime is distinguished by its unique dual mechanism of action, which confers both positive inotropic (enhancing contractility) and lusitropic (improving relaxation) effects on the cardiac myocyte.[2][4][5] Currently, it is an investigational drug being evaluated in clinical trials to establish its safety and efficacy.[1][6]

Core Mechanism of Action

Istaroxime exerts its effects through a dual mechanism: the inhibition of the Na+/K+-ATPase (NKA) pump and the stimulation of the sarco/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[2][7][8]

-

Na+/K+-ATPase (NKA) Inhibition : By inhibiting the NKA pump on the sarcolemma, istaroxime increases intracellular sodium levels.[7] This, in turn, affects the Na+/Ca2+ exchanger (NCX), leading to an increase in intracellular calcium concentration.[4][7] The elevated cytosolic calcium enhances the binding of calcium to troponin C, which facilitates actin-myosin interaction and results in increased myocardial contractility.[7]

-

SERCA2a Stimulation : Istaroxime stimulates SERCA2a activity, which is responsible for re-uptake of calcium from the cytoplasm into the sarcoplasmic reticulum (SR) during diastole.[2][4] This action is achieved by displacing phospholamban (PLB), an inhibitory protein, from SERCA2a.[8][9] Enhanced SERCA2a activity improves diastolic relaxation by accelerating the clearance of cytosolic calcium.[4][9] This also leads to a greater calcium load in the SR, making more calcium available for release in subsequent contractions, further boosting systolic function.[4]

This dual action allows istaroxime to improve both systolic and diastolic function, a key differentiator from many existing inotropes that can be associated with adverse outcomes like arrhythmias and tachycardia.[4][9][10]

Pharmacology and Pharmacokinetics

Istaroxime is characterized as a luso-inotropic agent due to its combined effects on myocardial contraction and relaxation.[2][4] Its pharmacokinetic profile makes it suitable for acute intravenous therapy in a hospital setting.[2][5]

| Parameter | Description | Reference |

| Administration | Intravenous (IV) infusion | [1] |

| Half-life | Short, approximately 1 hour | [2][5] |

| Metabolism | Extensive hepatic metabolism | [2][5] |

| Primary Metabolite | PST3093, which has a longer half-life but does not inhibit Na+/K+ ATPase activity | [11] |

| Key Properties | Increases systolic blood pressure, decreases heart rate, and has a lower arrhythmogenic risk compared to traditional inotropes | [2][10][11] |

Clinical Efficacy and Trials

Istaroxime has been evaluated in several Phase II clinical trials, including HORIZON-HF and SEISMiC, demonstrating beneficial hemodynamic effects in patients with acute heart failure and pre-cardiogenic shock.[8][12]

Summary of Hemodynamic and Echocardiographic Improvements

| Parameter | Effect Observed with Istaroxime | Reference |

| Systolic Blood Pressure (SBP) | Significantly increased | [7][9][12] |

| Heart Rate (HR) | Significantly decreased | [7][11][12] |

| Pulmonary Capillary Wedge Pressure (PCWP) | Significantly decreased | [4][5][12] |

| Cardiac Index (CI) | Significantly increased | [7][9][12] |

| Left Ventricular Ejection Fraction (LVEF) | Significantly increased | [7][9] |

| Stroke Volume Index (SVI) | Significantly increased | [7][12] |

| E/A Ratio (Diastolic Function Marker) | Significantly decreased (improved) | [7][9][12] |

| Left Ventricular End-Systolic Volume (LVESV) | Significantly reduced | [9] |

| Left Ventricular End-Diastolic Volume (LVEDV) | Significantly reduced | [9] |

Safety and Tolerability Profile

Clinical trials have monitored the safety of istaroxime closely. While it appears to have a favorable cardiac safety profile, some adverse events have been noted.

| Adverse Event Category | Findings | Reference |

| Overall Adverse Events | Incidence of any adverse event was higher with istaroxime compared to placebo. | [7] |

| Serious Adverse Events | No significant difference in serious adverse events compared to placebo. | [7] |

| Cardiac Safety | Not associated with an increase in clinically significant cardiac arrhythmias or changes in troponin I. | [4][12] |

| Gastrointestinal Events | Higher risk of GI events (e.g., nausea, vomiting) compared to placebo, particularly at higher doses. | [1][9][12] |

| Injection Site Reactions | Pain or irritation at the injection site has been reported. | [1][12] |

Experimental Protocol: Phase II Clinical Trial (Illustrative Example)

The following describes a typical experimental protocol based on publicly available clinical trial information, such as the study registered under NCT02617446.[13]

Study Title: A Phase II, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel Group Study to Assess the Safety, Tolerability, and Efficacy of Istaroxime in Patients with Acute Decompensated Heart Failure.[13]

Objectives:

-

Primary: To assess the effect of istaroxime on diastolic function, measured by the change in the E/e' ratio from baseline via echocardiogram.[13]

-

Secondary: To evaluate effects on other hemodynamic parameters, cardiovascular and renal tolerability, and changes in biomarkers like NT-proBNP and troponin T.[13]

Methodology:

-

Patient Population: Hospitalized patients with acute decompensated heart failure and reduced left ventricular ejection fraction.[11][13]

-

Study Design: Patients are screened and, if eligible, randomized to receive either istaroxime or a placebo. The study is double-blinded.[13]

-

Intervention: The study is conducted in sequential cohorts. For example:

-

Data Collection:

-

Screening Period (Day -1): Baseline measurements are taken.[13]

-

Treatment Period (Day 1): The 24-hour infusion is administered. Hemodynamic and echocardiographic parameters are monitored.[13]

-

Post-Treatment Period (Days 2-4): Patients are monitored for safety and continued efficacy.[13]

-

Follow-up (Day 30): A final follow-up visit assesses longer-term outcomes.[13]

-

-

Endpoints:

Conclusion

Istaroxime is a promising investigational drug for acute heart failure, distinguished by its novel dual mechanism of action that improves both systolic and diastolic function.[4][8] Clinical studies have shown that it can improve key hemodynamic parameters, such as increasing cardiac index and systolic blood pressure, while decreasing heart rate and pulmonary capillary wedge pressure.[4][12] Its safety profile, particularly its lower propensity to cause significant arrhythmias, makes it a potentially valuable alternative to currently available inotropes.[3][8] Further large-scale Phase III trials are necessary to fully establish its role and confirm its safety and efficacy before it can be considered for regulatory approval and broad clinical use.[7][12]

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. mdpi.com [mdpi.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Istaroxime by Windtree Therapeutics for Acute Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]

- 7. mdpi.com [mdpi.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to S32826 Disodium: A Potent Autotaxin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

S32826 disodium is a potent, nanomolar inhibitor of autotaxin (ATX), the enzyme responsible for the synthesis of the bioactive lipid lysophosphatidic acid (LPA). LPA plays a crucial role in a myriad of physiological and pathological processes, including cell proliferation, migration, and survival. Consequently, the inhibition of its producing enzyme, autotaxin, presents a compelling therapeutic strategy for a range of diseases, including cancer, fibrosis, and inflammatory disorders. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory potency, and its effects in various in vitro models. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of autotaxin inhibition.

Introduction to Autotaxin and its Role in LPA Signaling

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA). LPA, in turn, exerts its biological effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6).

The activation of these receptors initiates a cascade of downstream signaling events that are highly cell-type and context-dependent. These pathways include, but are not limited to, the activation of:

-

Gαi/o: leading to the inhibition of adenylyl cyclase and activation of the PI3K-Akt pathway, promoting cell survival.

-

Gαq/11: which activates phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.

-

Gα12/13: which activates RhoA, a small GTPase that regulates the actin cytoskeleton, thereby influencing cell shape, migration, and contraction.

-

Gαs: leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.

The ATX-LPA signaling axis is implicated in a wide array of physiological processes, including embryonic development, wound healing, and immune responses. However, dysregulation of this pathway has been linked to the pathogenesis of numerous diseases, making it a prime target for therapeutic intervention.

This compound: A Potent Inhibitor of Autotaxin

This compound, chemically known as [4-(tetradecanoylamino)benzyl]phosphonic acid disodium salt, was identified as a potent inhibitor of autotaxin through a systematic screening of several thousand compounds[1].

Mechanism of Action

S32826 acts as a competitive inhibitor of autotaxin, targeting the enzyme's active site to prevent the hydrolysis of its substrate, LPC. This inhibition effectively reduces the production of LPA, thereby attenuating the downstream signaling cascades initiated by LPA receptor activation.

In Vitro Potency and Isoform Specificity

S32826 is a highly potent inhibitor of autotaxin, with a reported half-maximal inhibitory concentration (IC50) of 8.8 nM[1]. Notably, it demonstrates similar inhibitory effects across various autotaxin isoforms (α, β, and γ), indicating a broad-spectrum inhibition of ATX activity.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 | 8.8 nM | Autotaxin activity assay | [1] |

| Cellular Model | Parameter | Value | Effect | Reference |

| 3T3-F442A Adipocytes | IC50 | 90 nM | Inhibition of LPA release | |

| Maximal Inhibition | 80% at 500 nM | Inhibition of LPA release | ||

| Human Trabecular Meshwork (HTM) Cells | - | - | Inhibition of Dexamethasone-induced ATX mRNA expression | |

| - | - | Inhibition of Dexamethasone-induced lysoPLD activity | ||

| - | - | Inhibition of Dexamethasone-induced phosphorylation of MLC and cofilin | ||

| - | - | Inhibition of Dexamethasone-induced mRNA upregulation of COL1A1 and COL4A1 | ||

| - | - | Inhibition of Dexamethasone-induced expression of α-SMA, fibronectin, and collagen-1 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Autotaxin Inhibition Assay (IC50 Determination)

This protocol is a generalized representation based on standard colorimetric and radiolabeled assays for autotaxin activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of S32826 against autotaxin.

Materials:

-

Recombinant human autotaxin

-

Lysophosphatidylcholine (LPC) or a suitable substrate (e.g., p-nitrophenyl-phosphorylcholine for colorimetric assays, or [14C]LPC for radiolabeled assays)

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing Ca2+ and Mg2+)

-

96-well microplates

-

Plate reader (spectrophotometer or scintillation counter)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Recombinant human autotaxin

-

This compound at various concentrations (or vehicle control)

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate (LPC) to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Detection:

-

Colorimetric Assay: Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Radiolabeled Assay: Stop the reaction and separate the product ([14C]LPA) from the substrate ([14C]LPC) using a suitable method (e.g., chromatography). Measure the radioactivity of the product using a scintillation counter.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Inhibition of LPA Release from Adipocytes

This protocol is based on the methodology used to assess the effect of S32826 on LPA release from 3T3-F442A adipocytes.

Objective: To measure the effect of S32826 on the release of LPA from differentiated adipocytes.

Materials:

-

3T3-F442A preadipocytes

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Adipocyte differentiation cocktail (e.g., insulin, dexamethasone, IBMX)

-

This compound

-

ELISA kit for LPA detection or LC-MS/MS for LPA quantification

Procedure:

-

Cell Culture and Differentiation:

-

Culture 3T3-F442A preadipocytes in standard growth medium until confluent.

-

Induce differentiation by treating the cells with an adipocyte differentiation cocktail for a specified period (typically several days), followed by maintenance in a medium containing insulin.

-

-

Inhibitor Treatment:

-

Once the cells are fully differentiated into adipocytes, treat them with various concentrations of this compound (or vehicle control) in a serum-free medium for the desired duration (e.g., 24 hours).

-

-

Sample Collection:

-

Collect the conditioned medium from each well.

-

-

LPA Quantification:

-

Measure the concentration of LPA in the collected conditioned medium using a commercially available ELISA kit or by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of LPA release for each concentration of S32826 compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for the inhibition of LPA release.

-

Mandatory Visualizations

Signaling Pathways

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of S32826.

Experimental Workflows

Caption: Workflow for the determination of the IC50 of S32826.

Caption: Workflow for the cellular assay to measure inhibition of LPA release.

In Vivo Studies and Limitations

A significant consideration for the therapeutic application of S32826 is its poor in vivo stability and/or bioavailability[1]. This has limited its use in animal models and, consequently, its progression into clinical development. The challenges associated with its pharmacokinetic properties underscore the need for the development of novel autotaxin inhibitors with improved in vivo characteristics. While S32826 serves as an excellent pharmacological tool for in vitro studies to validate the role of autotaxin in various cellular pathologies, its direct therapeutic potential is limited.

Conclusion

This compound is a pioneering nanomolar inhibitor of autotaxin that has been instrumental in elucidating the role of the ATX-LPA signaling axis in various biological processes. Its high potency and well-characterized in vitro effects make it an invaluable tool for researchers in the field. However, its poor in vivo pharmacokinetic profile highlights a critical hurdle in the translation of potent in vitro inhibitors to clinically effective therapeutics. Future drug discovery efforts in the autotaxin field will need to focus on developing inhibitors that not only possess high potency but also exhibit favorable drug-like properties, including metabolic stability and oral bioavailability. This technical guide provides a solid foundation for understanding the properties of S32826 and serves as a reference for the design and interpretation of experiments aimed at exploring the therapeutic potential of autotaxin inhibition.

References

The Potent Autotaxin Inhibitor S32826 Disodium: A Technical Guide to its Role in the LPA Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

S32826 disodium is a potent, nanomolar inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream.[1] LPA is a bioactive signaling phospholipid that mediates a wide range of cellular processes through its interaction with specific G protein-coupled receptors (GPCRs), influencing cell proliferation, migration, and survival.[2][3] Dysregulation of the ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, including cancer, fibrosis, and inflammation.[4][5] This technical guide provides a comprehensive overview of the this compound salt, its mechanism of action, its effects on the LPA signaling pathway, and detailed experimental protocols for its study. Despite its potent in vitro activity, the therapeutic potential of S32826 has been limited by poor in vivo stability and bioavailability.[1][3]

Mechanism of Action of this compound

S32826 is a potent and selective inhibitor of autotaxin, with an IC50 in the nanomolar range.[1][6] It exerts its inhibitory effect on all known isoforms of autotaxin (α, β, and γ).[6] Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA and choline.[4] By inhibiting autotaxin, S32826 effectively reduces the production of extracellular LPA, thereby attenuating its downstream signaling effects.[6]

Diagram: S32826 Inhibition of the LPA Signaling Pathway

Caption: S32826 inhibits autotaxin, blocking LPA production and subsequent signaling.

Quantitative Data on S32826 Activity

The inhibitory potency of S32826 has been quantified in various assays. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| Autotaxin Inhibition | |||

| IC50 | 8.8 nM | Recombinant autotaxin β | [7] |

| IC50 | 5.6 nM | Not specified | [5][8] |

| LPA Release Inhibition | |||

| IC50 | 90 nM | 3T3-F442A adipocytes | [6] |

| Maximal Inhibition | 80% at 500 nM | 3T3-F442A adipocytes | [6] |

| Plasma Autotaxin Activity Reduction | |||

| Reduction | 57% | at 5 µM | [7] |

Table 1: In Vitro Inhibitory Activity of S32826

| Target | Effect of S32826 (1 µM) | Cell Line | Reference |

| Dexamethasone-Induced Effects | |||

| Autotaxin (ATX) mRNA expression | Inhibition | Human Trabecular Meshwork (HTM) cells | [6] |

| LysoPLD activity in conditioned media | Inhibition | HTM cells | [6] |

| Phosphorylation of MLC and cofilin | Inhibition | HTM cells | [6] |

| mRNA upregulation of COL1A1 and COL4A1 | Inhibition | HTM cells | [6] |

| Expression of α-SMA, fibronectin, and collagen-1 | Inhibition | HTM cells | [6] |

Table 2: Downstream Effects of S32826 on Dexamethasone-Induced Markers in HTM Cells

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of S32826.

Autotaxin Inhibition Assay (Amplex Red Method)

This protocol is adapted from a standardized method to quantify the efficacy of autotaxin inhibitors.[1]

Materials:

-

This compound

-

Recombinant human autotaxin

-

Lysophosphatidylcholine (LPC)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)

-

96-well black microplates

Procedure:

-

Prepare a stock solution of S32826 in an appropriate solvent (e.g., DMSO) and create a serial dilution.

-

In a 96-well plate, add 20 µL of the S32826 dilutions or vehicle control.

-

Add 20 µL of recombinant autotaxin solution to each well.

-

Prepare a reaction mixture containing LPC, Amplex Red, HRP, and choline oxidase in the assay buffer.

-

Initiate the reaction by adding 160 µL of the reaction mixture to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm at regular intervals.

-

Calculate the rate of reaction and determine the IC50 value of S32826 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram: Autotaxin Inhibition Assay Workflow

Caption: Workflow for determining the IC50 of S32826 on autotaxin activity.

LPA Release from Adipocytes

This protocol describes the methodology to assess the effect of S32826 on LPA release from differentiated adipocytes.[6]

Cell Culture and Differentiation:

-

Culture 3T3-F442A preadipocytes in DMEM supplemented with 10% fetal bovine serum.

-

Induce differentiation into mature adipocytes by treating confluent cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) for a specified period (e.g., 2-4 days).[9]

-

Maintain the differentiated adipocytes in a maintenance medium containing insulin.

LPA Release Assay:

-

Treat the differentiated 3T3-F442A adipocytes with varying concentrations of S32826 (0.001-10 µM) for a specified duration (e.g., 10 days).[6]

-

Collect the cell culture supernatant.

-

Extract lipids from the supernatant using a suitable method (e.g., Bligh-Dyer extraction).

-

Quantify the amount of LPA in the lipid extracts using a sensitive method such as liquid chromatography-mass spectrometry (LC-MS).

-

Determine the IC50 of S32826 for LPA release.

Analysis of Dexamethasone-Induced Fibrosis Markers in HTM Cells

This protocol outlines the investigation of S32826's effect on dexamethasone-induced pro-fibrotic changes in human trabecular meshwork (HTM) cells.[6]

Cell Culture and Treatment:

-

Culture primary HTM cells in a suitable medium (e.g., DMEM/F12 with 10% FBS).

-

Treat the cells with dexamethasone (e.g., 100 nM) to induce a fibrotic phenotype.

-

Co-treat the cells with S32826 (e.g., 1 µM) for a specified period (e.g., 24 hours).[6]

Western Blotting for Protein Expression (α-SMA, Fibronectin, Collagen-1):

-

Lyse the treated cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against α-SMA, fibronectin, and collagen-1.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

RT-qPCR for mRNA Expression (COL1A1, COL4A1, ATX):

-

Isolate total RNA from the treated cells.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative PCR using SYBR Green or TaqMan probes with specific primers for COL1A1, COL4A1, and ATX.

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH or 18S rRNA).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

The LPA Signaling Pathway

LPA exerts its effects by binding to a family of at least six GPCRs, designated LPA1-6.[4] These receptors couple to various heterotrimeric G proteins, including Gq/11, Gi/o, and G12/13, to activate a multitude of downstream signaling cascades.[2]

Diagram: LPA Receptor Downstream Signaling

Caption: Major downstream signaling pathways activated by LPA receptors.

Conclusion

This compound is a valuable pharmacological tool for the in vitro investigation of the ATX-LPA signaling pathway. Its high potency and selectivity make it an excellent choice for elucidating the role of LPA in various cellular processes and disease models. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize S32826 in their studies. However, its poor in vivo characteristics have thus far precluded its development as a therapeutic agent. Future research may focus on developing analogs of S32826 with improved pharmacokinetic properties to translate its potent in vitro activity into clinical applications.

References

- 1. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the collagen type 1 alpha 1 gene (COL1A1) as a candidate survival-related factor associated with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dexamethasone Induces Senescence-Associated Changes in Trabecular Meshwork Cells by Increasing ROS Levels Via the TGFβ/Smad3-NOX4 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. amplex red assay: Topics by Science.gov [science.gov]

- 5. Commitment of 3T3-F442A cells to adipocyte differentiation takes place during the first 24-36 h after adipogenic stimulation: TNF-alpha inhibits commitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dexamethasone Stiffens Trabecular Meshwork, Trabecular Meshwork Cells, and Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]

- 9. Cell Models and Their Application for Studying Adipogenic Differentiation in Relation to Obesity: A Review [mdpi.com]

S32826 Disodium: A Comprehensive Technical Guide to Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

S32826 disodium is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3] As a critical regulator of numerous physiological and pathological processes, the ATX-LPA signaling axis has emerged as a promising therapeutic target for a range of diseases, including fibrosis, inflammation, and cancer. This technical guide provides an in-depth analysis of the target selectivity of this compound, offering valuable insights for researchers and drug development professionals working on the modulation of this pathway. We will delve into its quantitative binding data, detailed experimental protocols, and the intricate signaling cascades it influences.

Data Presentation: Target Selectivity Profile

This compound exhibits high potency for its primary target, autotaxin, with an IC50 in the low nanomolar range.[1][2] Its selectivity has been assessed against a variety of other enzymes, demonstrating a favorable profile with significantly lower affinity for off-target molecules.

| Target | Parameter | Value | Fold Selectivity vs. Autotaxin |

| Autotaxin (recombinant β isoform) | IC50 | 8.8 nM | - |

| Autotaxin (α, β, and γ isoforms) | IC50 | Similar inhibitory effects | - |

| LPA Release from Adipocytes | IC50 | 90 nM | ~10-fold |

| Src | IC50 | 6 µM | ~682-fold |

| Phosphatase 1B | IC50 | 15 µM | ~1705-fold |

Experimental Protocols

Autotaxin Inhibition Assay (Colorimetric)

This assay quantifies the phosphodiesterase activity of autotaxin using a colorimetric substrate.

Materials:

-

Recombinant human autotaxin

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)

-

Substrate: bis-(p-nitrophenyl) phosphate (BNPP)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of this compound in the appropriate solvent (e.g., DMSO).

-

Add assay buffer, recombinant autotaxin, and varying concentrations of this compound to the wells of a 96-well plate.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the BNPP substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

[¹⁴C]Lyso-phosphatidylcholine (LPC) Conversion Assay

This radioisotopic assay directly measures the enzymatic conversion of LPC to LPA by autotaxin.

Materials:

-

Recombinant human autotaxin

-

This compound

-

[¹⁴C]LPC (radiolabeled substrate)

-

Assay Buffer

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

In a reaction tube, combine assay buffer, recombinant autotaxin, and varying concentrations of this compound.

-

Add [¹⁴C]LPC to initiate the reaction.

-

Incubate the reaction mixture at 37°C for a specified time.

-

Terminate the reaction by adding an organic solvent mixture (e.g., chloroform/methanol) to extract the lipids.

-

Separate the aqueous and organic phases by centrifugation. The [¹⁴C]LPA will be in the aqueous phase, while the unreacted [¹⁴C]LPC remains in the organic phase.

-

Transfer an aliquot of the aqueous phase to a scintillation vial.

-

Add scintillation cocktail and quantify the amount of [¹⁴C]LPA produced using a scintillation counter.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

LPA Release Assay from Adipocytes

This cell-based assay measures the ability of this compound to inhibit the release of LPA from cultured adipocytes.[1]

Materials:

-

3T3-F442A adipocytes

-

Cell culture medium

-

This compound

-

LPA quantification kit (e.g., ELISA-based)

Procedure:

-

Culture 3T3-F442A preadipocytes until they reach confluence and then differentiate them into mature adipocytes.

-

Treat the differentiated adipocytes with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of LPA in the supernatant using a commercially available LPA assay kit, following the manufacturer's instructions.

-

Calculate the percentage of inhibition of LPA release for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its characterization.

Caption: ATX-LPA Signaling Pathway and Inhibition by S32826.

Caption: Experimental Workflow for S32826 Characterization.

Conclusion

This compound is a highly potent and selective inhibitor of autotaxin. Its nanomolar affinity for its primary target, coupled with a significantly lower affinity for other tested enzymes, underscores its utility as a specific pharmacological tool for interrogating the ATX-LPA signaling pathway. The detailed experimental protocols provided herein offer a foundation for the consistent and reproducible evaluation of S32826 and other potential autotaxin inhibitors. A thorough understanding of its target selectivity and the downstream signaling pathways it modulates is paramount for its effective application in preclinical research and for the future development of novel therapeutics targeting the ATX-LPA axis.

References

An In-depth Technical Guide on the Role of S32826 Disodium in Lipid Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S32826 disodium, a potent inhibitor of the enzyme autotaxin, and its role in lipid signaling. The information presented herein is compiled from publicly available scientific literature and is intended for an audience with a technical background in pharmacology, cell biology, and drug development.

Core Mechanism of Action

This compound is a nanomolar inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] Autotaxin is a key enzyme responsible for the synthesis of the bioactive signaling lipid, lysophosphatidic acid (LPA), from lysophosphatidylcholine (LPC).[2][3] By inhibiting autotaxin, this compound effectively reduces the production of extracellular LPA, thereby modulating its downstream signaling pathways.[1][4] LPA exerts its effects by binding to a family of G protein-coupled receptors (LPAR1-6), which are involved in a multitude of cellular processes, including cell proliferation, migration, survival, and inflammation.[2][3][5]

Quantitative Data

The inhibitory potency and cellular effects of this compound have been quantified in various in vitro assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (Autotaxin Inhibition) | 8.8 nM | Human recombinant autotaxin | [6] |

| IC50 (Autotaxin Inhibition) | 5.6 nM | High-throughput screening (HTS) of 13,000 compounds | [4] |

Table 1: In Vitro Inhibitory Potency of this compound against Autotaxin

| Cell Line | Effect | Parameter | Value | Treatment Conditions | Reference |

| A2058 human melanoma cells | Inhibition of cell invasion | IC50 | Not specified, but effective at 10µM | 16-hour incubation | [7] |

Table 2: Cellular Effects of this compound

Signaling Pathways

The primary signaling pathway affected by this compound is the Autotaxin-LPA axis. The following diagram illustrates the mechanism of action of this compound in this pathway.

References

- 1. S32826, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting the Hydrophobic Pocket of Autotaxin with Virtual Screening of Inhibitors Identifies a Common Aromatic Sulfonamide Structural Motif - PMC [pmc.ncbi.nlm.nih.gov]

S32826 Disodium: A Technical Guide for Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix, presents a significant challenge in modern medicine, contributing to the failure of numerous organs. The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis has emerged as a critical pathway in the initiation and progression of fibrotic diseases. S32826 disodium, a potent nanomolar inhibitor of autotaxin, offers a valuable pharmacological tool for investigating the role of this pathway in fibrosis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential applications in fibrosis research. While direct studies of this compound in fibrosis models are limited due to its poor in vivo stability, this document outlines the strong rationale for its use in cellular models and provides hypothetical experimental frameworks for its investigation.

The Autotaxin-LPA Signaling Axis in Fibrosis

Fibrosis is the result of a dysregulated wound-healing response to chronic tissue injury. A key player in this process is the autotaxin-LPA signaling pathway. Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of lysophosphatidic acid (LPA), a bioactive phospholipid.[1][2] LPA exerts its effects by binding to a family of G protein-coupled receptors (LPARs), primarily LPA1, on various cell types.[3][4]

The activation of this pathway has been implicated in the pathogenesis of fibrosis in a multitude of organs, including the lungs, liver, kidneys, and skin.[1][5] In fibrotic conditions, elevated levels of ATX and LPA have been observed.[1][6] This leads to a cascade of pro-fibrotic cellular events:

-

Fibroblast Proliferation and Migration: LPA is a potent chemoattractant for fibroblasts and stimulates their proliferation, leading to an accumulation of these matrix-producing cells at the site of injury.[3][7]

-

Myofibroblast Differentiation: LPA promotes the differentiation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (α-SMA) and are the primary source of excessive extracellular matrix (ECM) deposition.

-

Epithelial Cell Apoptosis: The ATX-LPA axis can induce the apoptosis of epithelial cells, which is considered an initiating event in the development of pulmonary fibrosis.[1][7]

-

Inflammation: LPA signaling can also contribute to a pro-inflammatory environment that further drives the fibrotic process.[6]

Given its central role in driving these key pathological processes, the ATX-LPA signaling axis represents a highly attractive target for anti-fibrotic therapies.

This compound: A Potent and Selective Autotaxin Inhibitor

This compound, with the chemical name [4-(tetradecanoylamino)benzyl]phosphonic acid, is a potent and selective inhibitor of autotaxin.[8][9] It acts by blocking the enzymatic activity of ATX, thereby preventing the conversion of lysophosphatidylcholine (LPC) to LPA.

Quantitative Data: Inhibitory Activity of S32826

| Parameter | Value | Reference |

| IC50 (Autotaxin) | 8.8 nM | [8] |

| Inhibition Profile | Similar inhibition of α, β, and γ isoforms of autotaxin | [8] |

Note: The primary limitation of S32826 for in vivo studies is its poor stability and/or bioavailability.[8]

Signaling Pathway

The following diagram illustrates the central role of the Autotaxin-LPA axis in the progression of fibrosis.

Caption: The Autotaxin-LPA Signaling Pathway in Fibrosis.

Experimental Protocols for Investigating this compound in Fibrosis Research

While in vivo studies with this compound have been hampered by its pharmacokinetic properties, it remains an excellent tool for in vitro investigations into the mechanisms of fibrosis. Below are detailed hypothetical protocols for key experiments.

In Vitro Myofibroblast Differentiation Assay

This protocol details how to assess the effect of this compound on the differentiation of primary human lung fibroblasts into myofibroblasts.

Caption: Workflow for Myofibroblast Differentiation Assay.

Detailed Methodology:

-

Cell Culture: Primary human lung fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.

-

Serum Starvation: Once cells reach 80% confluency, they are washed with phosphate-buffered saline (PBS) and cultured in serum-free DMEM for 24 hours to synchronize the cell cycle.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control (e.g., DMSO) for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with a pro-fibrotic agent such as transforming growth factor-beta 1 (TGF-β1; 10 ng/mL) or LPA (1 µM) for 48 hours.

-

Analysis:

-

Western Blot: Cell lysates are collected and subjected to SDS-PAGE and western blotting to detect the expression of α-SMA and Collagen Type I.

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with an anti-α-SMA antibody to visualize the formation of stress fibers, a hallmark of myofibroblast differentiation.

-

qPCR: RNA is extracted, reverse-transcribed to cDNA, and quantitative PCR is performed to measure the gene expression of ACTA2 (α-SMA) and COL1A1 (Collagen Type I).

-

Fibroblast Migration Assay (Wound Healing/Scratch Assay)

This protocol describes how to evaluate the impact of this compound on fibroblast migration.

Caption: Workflow for Fibroblast Migration (Wound Healing) Assay.

Detailed Methodology:

-

Monolayer Culture: Human lung fibroblasts are grown to a confluent monolayer in a 6-well plate.

-

Scratch Creation: A sterile p200 pipette tip is used to create a linear "scratch" in the center of the monolayer.

-

Washing: The wells are gently washed with PBS to remove any detached cells.

-

Treatment: Serum-free medium containing a chemoattractant (e.g., 1 µM LPA) with or without various concentrations of this compound is added to the wells.

-

Imaging: The scratch is imaged at 0 hours and again after 24-48 hours using a phase-contrast microscope.

-

Analysis: The area of the scratch is measured at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to quantify cell migration.

Quantitative Data from Preclinical Fibrosis Models with Other Autotaxin Inhibitors

While this compound has not been extensively tested in animal models of fibrosis, other ATX inhibitors have demonstrated efficacy. The data below, from a bleomycin-induced pulmonary fibrosis mouse model, illustrates the potential of targeting this pathway.[10]

| Compound | Dose | Route of Administration | Endpoint | Result | Reference |

| Novel ATX Inhibitor | 30 mg/kg | Oral | Hydroxyproline Content | Markedly decreased to 198.2 µg/g | [10] |

| Novel ATX Inhibitor | 60 mg/kg | Oral | Hydroxyproline Content | Markedly decreased to 151.0 µg/g | [10] |

| Novel ATX Inhibitor | 10 µM (in vitro) | - | Expression of α-SMA, COL1A1, Fibronectin | Significantly inhibited | [10] |

Note: This data is presented to demonstrate the therapeutic potential of ATX inhibition in fibrosis and is not from studies using this compound.

Conclusion and Future Directions

The autotaxin-LPA signaling axis is a well-validated, central driver of the fibrotic cascade. This compound stands out as a potent and selective inhibitor of autotaxin, making it an invaluable research tool for dissecting the intricate cellular and molecular mechanisms of fibrosis in vitro. While its utility in vivo is limited, the insights gained from cellular studies using this compound can significantly inform the development of next-generation ATX inhibitors with improved pharmacokinetic profiles. The continued exploration of the ATX-LPA pathway, aided by tools like this compound, holds immense promise for the development of novel and effective anti-fibrotic therapies. Future research should focus on leveraging the knowledge gained from in vitro studies to design and test new ATX inhibitors in preclinical models of fibrosis, with the ultimate goal of translating these findings into clinical applications for patients suffering from fibrotic diseases.

References

- 1. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]

- 2. Autotaxin Emerges as a Therapeutic Target for Idiopathic Pulmonary Fibrosis: Limiting Fibrosis by Limiting Lysophosphatidic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. atsjournals.org [atsjournals.org]

- 5. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. S32826, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (4-(Tetradecanoylamino)benzyl)phosphonic acid | C21H36NO4P | CID 44176227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]

The Indirect Modulation of LPA Receptor Signaling by S32826 Disodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S32826 disodium is a potent and selective inhibitor of autotaxin (ATX), the primary enzyme responsible for the synthesis of lysophosphatidic acid (LPA) in the extracellular space. Contrary to any implication of direct receptor activation, the core function of S32826 is to decrease the production of LPA, thereby indirectly modulating the activity of LPA receptors. This guide provides an in-depth analysis of S32826's mechanism of action, its quantitative inhibitory properties, the experimental protocols used for its characterization, and an overview of the LPA receptor signaling pathways it consequently affects.

Mechanism of Action: Inhibition of Autotaxin

This compound does not activate LPA receptors. Instead, it exerts its biological effects by targeting autotaxin, a lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA.[1] By inhibiting ATX, S32826 effectively reduces the levels of extracellular LPA available to bind to and activate its cognate G protein-coupled receptors (GPCRs), the LPA receptors (LPAR1-6).

The following diagram illustrates the inhibitory action of S32826 on the production of LPA.

Caption: Mechanism of this compound as an autotaxin inhibitor.

Quantitative Data on Autotaxin Inhibition

The inhibitory potency of this compound against autotaxin has been determined through various in vitro assays. The key quantitative metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Autotaxin | [14C]LPC conversion | 8.8 | Ferry G, et al. (2008)[1] |

| This compound | Autotaxin (isoforms α, β, γ) | Not specified | Similar inhibitory effects | MedchemExpress[2] |

| This compound | LPA release from 3T3-F442A adipocytes | LPA measurement | 90 | MedchemExpress[3] |

Experimental Protocols

Autotaxin Inhibition Assay ([14C]LPC Conversion)

This assay measures the enzymatic activity of autotaxin by quantifying the conversion of radiolabeled lysophosphatidylcholine ([14C]LPC) to radiolabeled lysophosphatidic acid ([14C]LPA).

Materials:

-

Recombinant autotaxin

-

[14C]Lysophosphatidylcholine (substrate)

-

This compound (inhibitor)

-

Assay buffer (e.g., Tris-HCl with appropriate cofactors)

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a reaction vessel, combine the recombinant autotaxin and the this compound dilution (or vehicle control).

-

Initiate the enzymatic reaction by adding [14C]LPC to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.

-

Stop the reaction using an appropriate method (e.g., addition of an organic solvent).

-

Separate the unreacted [14C]LPC from the product, [14C]LPA, using a suitable technique such as thin-layer chromatography (TLC) or solid-phase extraction.

-

Quantify the amount of [14C]LPA produced by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow for the autotaxin inhibition assay.

Caption: Experimental workflow for the autotaxin inhibition assay.

Overview of LPA Receptor Signaling Pathways

By reducing the concentration of LPA, this compound indirectly attenuates the signaling cascades initiated by LPA receptor activation. LPA receptors are coupled to various heterotrimeric G proteins, primarily Gαi/o, Gαq/11, Gα12/13, and Gαs.[4][5][6][7] Activation of these pathways leads to a wide range of cellular responses, including cell proliferation, migration, survival, and cytoskeletal changes.

The generalized signaling pathways downstream of LPA receptors are depicted below.

Caption: Generalized LPA receptor signaling pathways.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of the autotaxin-LPA axis in various physiological and pathological processes. Its mechanism of action is centered on the inhibition of LPA synthesis, leading to a reduction in the activation of LPA receptors and their downstream signaling pathways. Understanding this indirect modulatory role is crucial for the accurate interpretation of experimental results and for the potential development of therapeutic strategies targeting this pathway.

References

- 1. S32826, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for S32826 Disodium in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

S32826 disodium is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA). LPA is a bioactive signaling lipid involved in a wide range of physiological and pathological processes, including cell proliferation, migration, and inflammation. By inhibiting autotaxin, S32826 effectively reduces the levels of extracellular LPA, making it a valuable tool for studying the biological roles of the ATX-LPA signaling axis and a potential therapeutic agent for various diseases.

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound. The protocols include a biochemical assay to determine the direct inhibitory effect on autotaxin activity and cell-based assays to assess its efficacy in a cellular context.

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound across various assays.

| Assay Type | System | Endpoint Measured | IC50 Value (nM) | Reference |

| Biochemical Assay | Recombinant Human Autotaxin (isoform β) | Inhibition of ATX Activity | 8.8 | [1][2] |

| Cell-Based Assay | 3T3-F442A Adipocytes | Inhibition of LPA Release | 90 | [1] |

| Cell-Based Assay | Human Trabecular Meshwork (HTM) Cells | Inhibition of Dexamethasone-induced increases in autotaxin (ATX) mRNA expression and lysoPLD activity in conditioned media. | 1000 (at 1µM) | [1] |

Experimental Protocols

Biochemical Assay: Autotaxin Inhibitor Screening

This protocol describes a method to determine the in vitro potency of this compound in inhibiting recombinant autotaxin activity. The assay can be performed using either a colorimetric or a more sensitive fluorometric method.

a. Colorimetric Method

This method utilizes a chromogenic substrate, bis-(p-nitrophenyl) phosphate (bis-pNPP), which upon cleavage by autotaxin, releases p-nitrophenol, a yellow product that can be measured spectrophotometrically.

Materials:

-

Recombinant human autotaxin (ATX)

-

This compound

-

bis-(p-nitrophenyl) phosphate (bis-pNPP) substrate

-

Assay Buffer: 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂, 120 µM CoCl₂

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-415 nm

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM). Also, prepare a vehicle control (solvent only).

-

In a 96-well plate, add 150 µL of Assay Buffer to each well.

-

Add 10 µL of the this compound dilutions or vehicle control to the respective wells.

-

Add 10 µL of recombinant human autotaxin to each well.

-

Initiate the reaction by adding 20 µL of the bis-pNPP substrate solution.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Measure the absorbance at 405-415 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

b. Fluorometric Method

This method employs a fluorogenic autotaxin substrate, such as FS-3, which is a lysophosphatidylcholine (LPC) analog conjugated with both a fluorophore and a quencher. Cleavage by autotaxin separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.

Materials:

-

Recombinant human autotaxin (ATX)

-

This compound

-

FS-3 substrate

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission: ~485/520 nm)

Procedure:

-

Prepare a stock solution and serial dilutions of this compound in Reaction Buffer.

-

In a 96-well black microplate, add the desired volume of this compound dilutions or vehicle control.

-

Add recombinant human autotaxin to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the FS-3 substrate to each well.

-

Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C using a fluorescence plate reader.

-

Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each concentration.

-

Calculate the percent inhibition and IC50 value as described for the colorimetric method.

Cell-Based Assay: Inhibition of LPA Release from Adipocytes

This protocol assesses the ability of this compound to inhibit the release of LPA from cultured adipocytes. 3T3-F442A preadipocytes are differentiated into mature adipocytes, which endogenously produce and release LPA.

Materials:

-

3T3-F442A preadipocytes

-

Differentiation Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), insulin, and other adipogenic inducers as required.

-

This compound

-

LPA quantification kit (e.g., ELISA or mass spectrometry-based method)

-

Cell culture plates and reagents

Procedure:

-

Culture 3T3-F442A preadipocytes to confluence in standard growth medium.

-

Induce differentiation by replacing the growth medium with Differentiation Medium. Culture for 7-10 days, replacing the medium every 2-3 days, until mature adipocytes are formed (characterized by the accumulation of lipid droplets).

-

Wash the differentiated adipocytes with serum-free medium.

-

Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control in serum-free medium.

-

Incubate for the desired time period (e.g., 24 hours).

-

Collect the conditioned medium from each well.

-

Quantify the concentration of LPA in the conditioned medium using a suitable LPA assay kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of LPA release and determine the IC50 value.

Cell-Based Assay: Inhibition of Dexamethasone-Induced Responses in Human Trabecular Meshwork (HTM) Cells

This protocol evaluates the effect of this compound on dexamethasone-induced changes in HTM cells, a model relevant to glaucoma. Dexamethasone is known to induce fibrotic responses in HTM cells, which can be modulated by the ATX-LPA pathway.

Materials:

-

Primary Human Trabecular Meshwork (HTM) cells

-

HTM cell growth medium

-

Dexamethasone

-

This compound

-

Reagents for RNA extraction and qPCR (for ATX mRNA expression)

-

Reagents for Western blotting or ELISA (for fibronectin and collagen expression)

-

Conditioned medium for lysoPLD activity assay (can be measured using the biochemical assays described above)

Procedure:

-

Culture HTM cells in appropriate growth medium until they reach 80-90% confluence.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1 µM) or vehicle control for 1-2 hours.

-

Add dexamethasone (e.g., 100 nM) to the wells (except for the untreated control) to induce fibrotic responses.

-

Incubate the cells for 24-48 hours.

-

For Gene Expression Analysis:

-

Lyse the cells and extract total RNA.

-

Perform reverse transcription followed by qPCR to quantify the relative mRNA expression of autotaxin (ATX), collagen type I (COL1A1), and other relevant fibrotic markers. Normalize to a housekeeping gene.

-

-

For Protein Expression Analysis:

-

Collect the cell culture supernatant to measure secreted fibronectin and collagen levels by ELISA.

-

Lyse the cells to prepare protein extracts for Western blot analysis of cellular fibronectin, α-smooth muscle actin (α-SMA), and other markers.

-

-

For LysoPLD Activity:

-

Collect the conditioned medium and measure the lysoPLD activity using the biochemical assay protocols described in section 1.

-

-

Analyze the data to determine the effect of this compound on dexamethasone-induced changes.

Visualizations

Caption: S32826 inhibits the ATX-LPA signaling pathway in HTM cells.

Caption: General workflow for in vitro assays of S32826.

References

Application Notes and Protocols for S32826 Disodium in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

S32826 disodium is a potent and specific inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] Autotaxin is a secreted lysophospholipase D that plays a crucial role in generating the bioactive lipid, lysophosphatidic acid (LPA), from lysophosphatidylcholine (LPC).[1][2] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, survival, migration, and angiogenesis.[3] Consequently, aberrant ATX-LPA signaling has been linked to the progression of cancer, fibrosis, and inflammatory diseases.[1][4] this compound exerts its effects by inhibiting ATX, thereby reducing the production of LPA and mitigating its downstream cellular effects. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its therapeutic potential.

Physicochemical Properties and Storage

| Property | Value | Reference |

| Synonyms | [4-(Tetradecanoylamino)benzyl]phosphonic acid disodium salt hydrate | [5] |

| Molecular Formula | C₂₁H₃₄NNa₂O₄P · xH₂O | [1] |

| Molecular Weight | 441.45 g/mol (anhydrous basis) | [1] |

| Appearance | White powder | [1][2][5] |

| Solubility | ≥10 mg/mL in water | [1][2][5] |

| Storage | Store at -20°C, desiccated | [1][2][5] |

Mechanism of Action

This compound is a highly potent inhibitor of autotaxin, with a reported IC50 of 8.8 nM.[6][7][8] It demonstrates inhibitory activity against various isoforms of autotaxin.[7][8] By blocking the enzymatic activity of ATX, this compound effectively reduces the extracellular production of LPA. LPA exerts its biological functions by binding to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6). Activation of these receptors triggers a cascade of downstream signaling pathways, including the Ras-Raf-MEK-ERK, PI3K/Akt, and Rho/ROCK pathways. These pathways are central to regulating cellular processes that are often dysregulated in diseases like cancer.

A key downstream effector of LPA receptor signaling is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. Inhibition of the ATX-LPA axis by this compound is expected to lead to a reduction in FAK phosphorylation and its downstream signaling.

Signaling Pathway Diagram

Caption: The ATX-LPA-FAK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Stock Solution Preparation

-

Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving 4.41 mg in 1 mL of sterile, nuclease-free water.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of water as the highest S32826 concentration).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Cell Migration Assay (Wound Healing/Scratch Assay)

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tips or a cell scraper

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Scratch Creation: Create a "wound" or "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Replace the PBS with a fresh medium containing different concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control.

-

Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch at multiple defined locations for each well.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

-

Image Acquisition (Time X): Capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours).

-

Data Analysis: Measure the width of the scratch at different time points for each concentration. Calculate the percentage of wound closure relative to the initial scratch area.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution (e.g., TrypLE™ Express).

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of cells in each quadrant.

Western Blot for FAK Phosphorylation

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described in the previous protocols. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated FAK relative to the total FAK.

Experimental Workflow Diagram

Caption: A generalized workflow for investigating the effects of this compound in cell culture.

Quantitative Data Summary

| Assay | Cell Line | Concentration Range | Key Findings |

| Autotaxin Inhibition | - | IC50: 8.8 nM | Potent inhibition of ATX enzymatic activity.[6][7][8] |

| LPA Release Inhibition | 3T3-F442A adipocytes | IC50: 90 nM | Dose-dependent inhibition of LPA release.[3] |

| mRNA Expression | Human Trabecular Meshwork (HTM) cells | 1 µM | Inhibited Dexamethasone-induced increases in ATX mRNA.[3] |

| Protein Phosphorylation | Human Trabecular Meshwork (HTM) cells | 1 µM | Inhibited Dexamethasone-induced phosphorylation of MLC and cofilin.[3] |

| Cell Viability & Migration | Various cancer cell lines | Dose-dependent | Reduced cell viability and migration.[6] |

| Apoptosis | Various cancer cell lines | Dose-dependent | Increased proportion of apoptotic cells.[6] |

Conclusion

This compound is a valuable pharmacological tool for studying the roles of the ATX-LPA signaling axis in various cellular processes. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this potent inhibitor on cell viability, migration, apoptosis, and key signaling events such as FAK phosphorylation. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions to obtain robust and reproducible data. The use of this compound in such studies will contribute to a better understanding of the therapeutic potential of targeting the ATX-LPA pathway in various diseases.

References

- 1. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]

- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for S32826 Disodium in Human Trabecular Meshwork (HTM) Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

S32826 disodium is a selective prostaglandin E2 (PGE2) receptor 4 (EP4) agonist. Prostaglandin analogues are a cornerstone in the management of glaucoma, primarily by enhancing the outflow of aqueous humor to reduce intraocular pressure (IOP).[1][2] The human trabecular meshwork (HTM) is a critical tissue in regulating aqueous humor outflow, and its dysfunction is a key factor in the development of glaucoma.[3] HTM cells express EP4 receptors, which are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This signaling cascade is believed to modulate the cellular processes in the TM that facilitate aqueous humor outflow.

These application notes provide detailed protocols for the use of this compound in primary human trabecular meshwork (HTM) cell cultures. The included methodologies are designed to enable researchers to investigate the effects of this EP4 agonist on key cellular functions relevant to glaucoma, such as cell viability, cytoskeletal organization, and extracellular matrix dynamics.

Mechanism of Action: this compound in HTM Cells

This compound, as a selective EP4 receptor agonist, is expected to initiate a signaling cascade that influences HTM cell physiology, ultimately contributing to increased aqueous humor outflow. The binding of S32826 to the EP4 receptor on HTM cells activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. These targets can include transcription factors that regulate gene expression, as well as proteins involved in modulating cell shape, adhesion, and the organization of the extracellular matrix. This pathway is thought to lead to the relaxation of the trabecular meshwork and an increase in its permeability, thereby enhancing aqueous humor outflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Glaucoma Management: A Pharmacological Perspective [openophthalmologyjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Functional pharmacological evidence for EP2 and EP4 prostanoid receptors in immortalized human trabecular meshwork and non-pigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for S32826 Disodium in Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), leads to tissue scarring and organ dysfunction, contributing to a significant burden of disease across various organs including the lungs, liver, kidneys, and skin. A key signaling pathway implicated in the progression of fibrosis is the Autotaxin-Lysophosphatidic Acid (ATX-LPA) axis. Autotaxin, a secreted lysophospholipase D, catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA, in turn, activates a range of G protein-coupled receptors (LPA receptors 1-6), triggering downstream signaling cascades that promote fibroblast proliferation, migration, and differentiation into myofibroblasts, the primary producers of ECM proteins such as collagen.

S32826 disodium is a potent and selective inhibitor of autotaxin.[1][2][3][4] By blocking the production of LPA, this compound offers a targeted approach to interfere with the pro-fibrotic signaling cascade.[1] These application notes provide detailed protocols for utilizing this compound to study the mechanisms of fibrosis in both in vitro and in vivo models.

Mechanism of Action